molecular formula C8H7N5O2S B11069372 2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine

2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine

Cat. No.: B11069372
M. Wt: 237.24 g/mol
InChI Key: BFUZSKZNEWYCID-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide typically involves the reaction of 1-methyl-3-nitro-1H-1,2,4-triazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1H-1,2,4-triazole: Similar structure but lacks the pyridyl sulfide group.

    1-Methyl-3-nitro-1H-1,2,4-triazole: Similar structure but lacks the pyridyl sulfide group.

    2-Pyridyl sulfide: Lacks the triazole ring.

Uniqueness

1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl (2-pyridyl) sulfide is unique due to the presence of both the triazole ring and the pyridyl sulfide group. This combination imparts specific chemical and biological properties that are not observed in the individual components.

Properties

Molecular Formula

C8H7N5O2S

Molecular Weight

237.24 g/mol

IUPAC Name

2-[(2-methyl-5-nitro-1,2,4-triazol-3-yl)sulfanyl]pyridine

InChI

InChI=1S/C8H7N5O2S/c1-12-8(10-7(11-12)13(14)15)16-6-4-2-3-5-9-6/h2-5H,1H3

InChI Key

BFUZSKZNEWYCID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)[N+](=O)[O-])SC2=CC=CC=N2

Origin of Product

United States

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